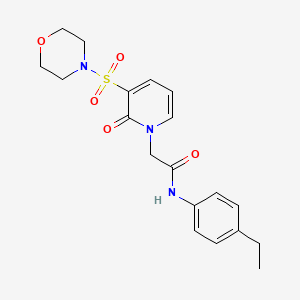
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives are known to exhibit a wide range of biological activities .
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives generally have interesting chemical properties due to the presence of sulfur and nitrogen in the ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has shown potential in the field of antimicrobial research . It has been incorporated into a series of novel α-aminophosphonates derivatives, which were designed and synthesized via Kabachnik–Fields reaction . These derivatives showed moderate inhibitory activities against both Gram-positive and negative bacteria .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also demonstrated antifungal activity . Certain synthesized compounds exhibited excellent antifungal inhibition .
Anticancer Activity
The compound has potential applications in cancer research . Certain derivatives of the compound have shown promising results against breast cancer cell line MCF7 .
Nonlinear Optical Applications
The compound has potential for use in nonlinear optical applications . It has shown high hyperpolarizabilities and a marked diminishing of normalized transmittance with rise in laser fluence, attesting to its nonlinearity .
Optical Switching Applications
The compound may be used for optical switching applications . The third-order nonlinear optical (NLO) properties of the compound make it suitable for this application .
Anti-Inflammatory Activity
The compound has shown potential for anti-inflammatory activity . The ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its potential biological activities. Thiazole derivatives are a promising class of compounds in medicinal chemistry, and further exploration of their properties and mechanisms of action could lead to the development of new therapeutic agents .
Wirkmechanismus
Target of Action
The compound, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. As mentioned, thiazole derivatives can have a range of effects, from antioxidant and analgesic to antitumor or cytotoxic
Eigenschaften
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-4-18(17-11-6-5-7-12-17)21(25)23-14-20-16(3)24-22(26-20)19-13-9-8-10-15(19)2/h5-13,18H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMBAFAOQVQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2847978.png)
![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847980.png)
![ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2847981.png)



![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2847986.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)





